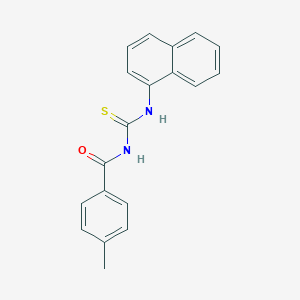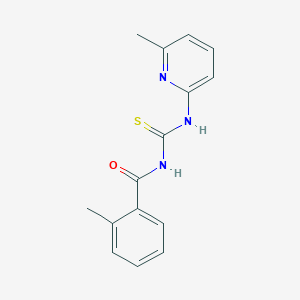![molecular formula C20H22ClN3O2S B410526 1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA](/img/structure/B410526.png)
1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is a compound that belongs to the class of acyl thioureas. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. The presence of both acyl and thiourea groups in the molecule provides it with unique reactivity and binding properties, making it a subject of interest for researchers.
准备方法
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea typically involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2-methoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development and as a pharmacological tool in biomedical research.
Industry: It is used in the development of sensors, corrosion inhibitors, and molecular electronics.
作用机制
The mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its thiourea group, forming stable complexes. These complexes can interact with biological molecules, such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can be compared with other acyl thioureas, such as:
- N-(5-chloro-2-methoxybenzoyl)-N’-[3-chloro-4-(1-piperidinyl)phenyl]thiourea
- N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of substituents in N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C20H22ClN3O2S |
|---|---|
分子量 |
403.9g/mol |
IUPAC 名称 |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O2S/c1-26-18-8-4-3-7-15(18)19(25)23-20(27)22-14-9-10-17(16(21)13-14)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,22,23,25,27) |
InChI 键 |
OUHYVMRLNNJJMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410443.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410446.png)

![N-[(2-fluorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410448.png)

![N-[(4-acetylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410450.png)

![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B410454.png)


![N-[(3-methoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410461.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B410462.png)
![2-methyl-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B410464.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B410466.png)
